4-(3-Bromocyclohexyl)-1,2-difluorobenzene
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Overview
Description
The compound “4-(3-Bromocyclohexyl)-1,2-difluorobenzene” is a complex organic molecule. It contains a benzene ring which is substituted with two fluorine atoms at the 1 and 2 positions, and a bromocyclohexyl group at the 4 position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromocyclohexyl and difluorobenzene groups. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods such as free radical bromination and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms and a bromocyclohexyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Chemical Reactions Analysis
While specific chemical reactions involving this exact compound were not found, similar compounds have been used in various chemical reactions. For example, bromocyclohexane, a related compound, is used as a standard coupling partner in cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. For example, similar compounds like bromocyclohexane are known to be colorless liquids with a specific density .Mechanism of Action
Target of Action
Bromocyclohexyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically in Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Safety and Hazards
Future Directions
The future directions for the study and use of this compound could involve further exploration of its synthesis methods, its potential uses in chemical reactions, and its physical and chemical properties. Additionally, more research could be done to fully understand its safety profile and potential hazards .
Properties
IUPAC Name |
4-(3-bromocyclohexyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLSCBTTOPGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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